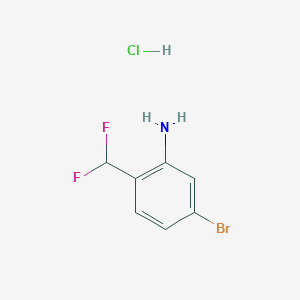

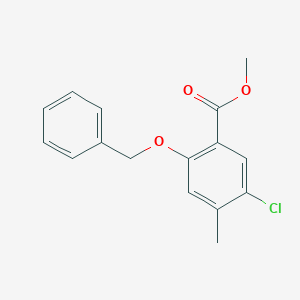

![molecular formula C7H8ClNO2 B1378818 Benzo[d][1,3]dioxol-4-amine hydrochloride CAS No. 1461707-76-5](/img/structure/B1378818.png)

Benzo[d][1,3]dioxol-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

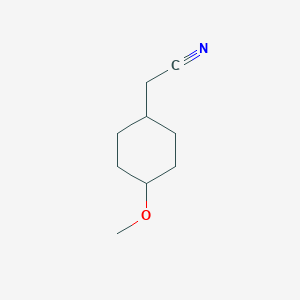

Benzo[d][1,3]dioxol-4-amine, also known as 1,3-benzodioxol-4-amine, is a chemical compound with the CAS Number: 1668-84-4 . It has a molecular weight of 137.14 . The compound is typically stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of Benzo[d][1,3]dioxol-4-amine involves the use of 4-nitrobenzo[d][1,3]dioxole in ethanol. Raney Ni is added to the solution and the mixture is stirred under an atmosphere of hydrogen for 4 hours .Molecular Structure Analysis

The molecular structure of Benzo[d][1,3]dioxol-4-amine is represented by the linear formula C7H7NO2 . The InChI Code is 1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 and the InChI key is KQMXPHISFRKBJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Benzo[d][1,3]dioxol-4-amine is a solid compound . It has a density of 1.332 g/cm3 . The compound is very soluble, with a solubility of 2.19 mg/ml or 0.016 mol/l .Aplicaciones Científicas De Investigación

Organic Synthesis

Benzo[d][1,3]dioxol-4-amine hydrochloride serves as a key intermediate in the synthesis of functionalized benzo[1,3]dioxin-4-ones, which are important for various chemical transformations. For instance, direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described, highlighting the compound's role in facilitating the synthesis of salicylamides from these derivatives through room temperature amidation with primary amines (Bhaskaran, Nayak, & Babu, 2021).

Pharmacological Research

In pharmacological research, the compound has been utilized in the synthesis of novel structures with potential therapeutic applications. For example, benzo[d][1,3]dioxoles-fused 1,4-thiazepines, combining two biologically active heterocyclic cores, were synthesized and shown to exhibit significant antitumor properties. These compounds, designed via molecular hybridization, demonstrated remarkable antiproliferative activities against human cancer cell lines, with some compounds outperforming standard treatments (Wu et al., 2017).

Material Science

In the field of material science, Benzo[d][1,3]dioxol-4-amine hydrochloride derivatives have been explored for their electrochromic properties, particularly in conducting polymers. Research into the influence of hydrogen bonding on the electrochromic properties of such polymers underlines the compound's relevance in developing new materials with specific optical properties (Akpinar, Nurioglu, & Toppare, 2012).

Antimicrobial Evaluation

Additionally, the compound has been investigated in the synthesis of novel benzo[d][1,3]dioxole gathered pyrazole derivatives, which were evaluated for their antimicrobial activity. Some of these derivatives showed excellent antifungal and antibacterial activities, indicating the compound's utility in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Relevant Papers Several papers have been published on Benzo[d][1,3]dioxol-4-amine. For instance, one paper discusses the synthesis and antitumor evaluation of certain compounds that include Benzo[d][1,3]dioxol-4-amine . Another paper discusses the design, synthesis, and action mechanism of a compound that includes Benzo[d][1,3]dioxol-4-amine .

Propiedades

IUPAC Name |

1,3-benzodioxol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-3H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAASZBYAYVVNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,3]dioxol-4-amine hydrochloride | |

CAS RN |

1461707-76-5 |

Source

|

| Record name | 2H-1,3-benzodioxol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)

![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)